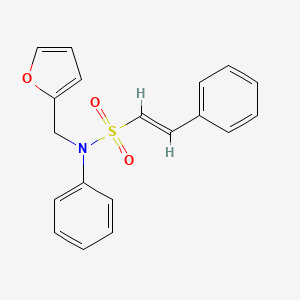

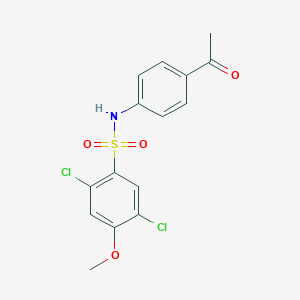

![molecular formula C24H23N3O4 B2449975 4-methyl-N-[(4-{[2-(4-methylbenzoyl)hydrazino]carbonyl}benzyl)oxy]benzenecarboxamide CAS No. 400086-94-4](/img/structure/B2449975.png)

4-methyl-N-[(4-{[2-(4-methylbenzoyl)hydrazino]carbonyl}benzyl)oxy]benzenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

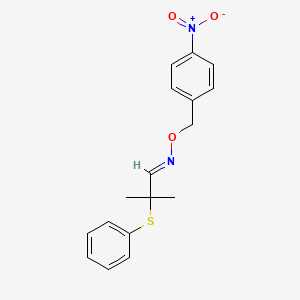

Application in Analytical Chemistry

The synthesis of N-methyl-4-hydrazino-7-nitrobenzofurazan (MNBDH) demonstrates its use as a reagent for the determination of aldehydes and ketones. MNBDH reacts with carbonyl compounds to form corresponding hydrazones, offering higher selectivity and lower detection limits compared to traditional reagents. This application is significant in analytical chemistry for precise measurement of various compounds (Büldt & Karst, 1999).

Crystallographic and Structural Analysis

Several studies have focused on the crystal structures of hydrazino derivatives, such as 4-methyl-2-[N-(3,4-methylenedioxybenzylidene)hydrazino]thiazole. These studies reveal the intricate molecular arrangements and interactions, contributing to our understanding of molecular and crystallography (Wouters, Norberg, & Guccione, 2002).

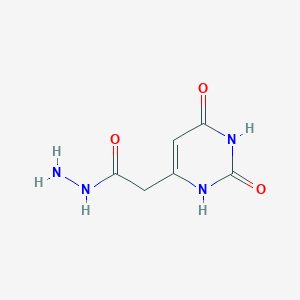

Synthesis and Antiviral, Antitubercular, and Anticancer Activities

The synthesis of novel thiourea derivatives derived from 4-amino-benzohydrazide hydrazones has been evaluated for their antiviral, antitubercular, and anticancer activities. These compounds show potential in pharmaceutical research, especially in the development of treatments for various diseases (Çıkla, 2010).

Fluorescence Derivatization in Chromatography

The use of hydrazino groups in fluorescence derivatization for chromatography has been explored. Compounds like 4-(1-Methyl-2-phenanthro[9,10-d]imidazol-2-yl)-benzohydrazide have been developed for determining carbonyl compounds in high-performance liquid chromatography (HPLC), demonstrating the potential of such compounds in analytical applications (Iwata, Ishimaru, & Yamaguchi, 1997).

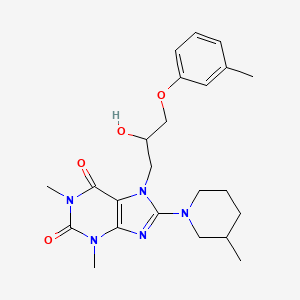

Metal Complex Formation

Research into the synthesis and structural characterization of N-(2-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl] carbonyl}-phenyl)benzamide and its metal complexes sheds light on the formation of bidentate ligands and metal-ligand interaction. This is crucial in understanding metal complex formation and its applications in various fields, including catalysis and material science (Khan et al., 2018).

Propiedades

IUPAC Name |

4-methyl-N-[[4-[[(4-methylbenzoyl)amino]carbamoyl]phenyl]methoxy]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O4/c1-16-3-9-19(10-4-16)22(28)25-26-23(29)20-13-7-18(8-14-20)15-31-27-24(30)21-11-5-17(2)6-12-21/h3-14H,15H2,1-2H3,(H,25,28)(H,26,29)(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTHVYKITMOBHAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)CONC(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-[(4-{[2-(4-methylbenzoyl)hydrazino]carbonyl}benzyl)oxy]benzenecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2449892.png)

![2-((4-fluorophenyl)thio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2449893.png)

![N-[4-[3-(4-methylphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2449894.png)

![[2-[[5-(4-Nitrophenyl)sulfonyl-1,3-thiazol-2-yl]amino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2449895.png)

![2-cyclohexyl-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2449896.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3,4-difluorobenzamide](/img/structure/B2449907.png)

![[(2S,5R)-5-amino-2-methyl-1-piperidinyl][2-[1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-7-methoxy-1-methyl-1H-methanone](/img/structure/B2449914.png)